Nvp-aew541

Catalog No.
S517365
CAS No.
475488-34-7
M.F
C27H29N5O
M. Wt
439.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-aew541

CAS Number

475488-34-7

Product Name

Nvp-aew541

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541;

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

The exact mass of the compound Nvp-aew541 is 439.23721 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-AEW541 (CAS 475488-34-7) is a potent, orally bioavailable, small-molecule pyrrolo[2,3-d]pyrimidine derivative that functions as a highly selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase . Formulated as a stable solid with documented solubility in DMSO, it is widely procured for preclinical oncology and signal transduction research. Unlike generic kinase inhibitors, NVP-AEW541 specifically targets the ATP-binding site of IGF-1R, effectively blocking downstream PI3K/Akt and MAPK survival pathways [1]. Its verified purity (≥95%), extended shelf life, and well-characterized pharmacokinetic profile make it a reliable benchmark material for high-throughput screening, formulation development, and in vivo xenograft models where precise modulation of the IGF-1 axis is required .

Substituting NVP-AEW541 with dual IGF-1R/InsR inhibitors (such as OSI-906/Linsitinib) or non-specific multi-kinase blockers fundamentally compromises experimental integrity and therapeutic windows [1]. Because the insulin receptor (InsR) shares high structural homology with IGF-1R, dual inhibitors suppress both pathways equally, frequently inducing severe metabolic toxicities, including hyperglycemia, which can confound in vivo efficacy data [2]. NVP-AEW541 distinguishes itself by maintaining a ~27-fold cellular selectivity for IGF-1R over InsR, allowing researchers to isolate tumor-specific IGF-1R signaling without completely abrogating essential metabolic insulin responses . Furthermore, substituting with monoclonal antibodies (e.g., αIR3) fails in complex microenvironments, as antibodies only block surface ligand binding and cannot penetrate cells to inhibit the intracellular autocrine loops or hybrid receptors that small molecules like NVP-AEW541 successfully neutralize [3].

Cellular Selectivity for IGF-1R over Insulin Receptor (InsR)

In cell-based autophosphorylation assays, NVP-AEW541 demonstrates an IC50 of 0.086 µM for IGF-1R while requiring 2.3 µM to inhibit InsR . This ~27-fold selectivity margin is critical for avoiding the severe metabolic disruptions caused by equipotent dual inhibitors [1].

Evidence DimensionCellular autophosphorylation IC50
Target Compound Data0.086 µM (IGF-1R)
Comparator Or Baseline2.3 µM (InsR)
Quantified Difference27-fold greater selectivity for IGF-1R at the cellular level
ConditionsCell-based autophosphorylation assay

Allows researchers to isolate IGF-1R signaling pathways without inducing the severe metabolic toxicity (hyperglycemia) associated with dual IGF-1R/InsR inhibitors like OSI-906.

Quantitative Potency Margin vs. First-Generation Analogs

When compared to the structurally related analog NVP-ADW742, NVP-AEW541 exhibits a stronger cellular potency and a wider selectivity window. NVP-ADW742 achieves an IGF-1R IC50 of 0.17 µM with a >16-fold selectivity over InsR . In contrast, NVP-AEW541 achieves an IC50 of 0.086 µM with a 27-fold selectivity margin .

Evidence DimensionCellular IGF-1R IC50 and InsR Selectivity Ratio
Target Compound DataIC50 = 0.086 µM (27-fold selectivity vs InsR)
Comparator Or BaselineNVP-ADW742 (IC50 = 0.17 µM, 16-fold selectivity)
Quantified DifferenceNVP-AEW541 is approximately 2x more potent with a 68% higher selectivity margin
ConditionsCell-based autophosphorylation assays

Justifies the selection of NVP-AEW541 over earlier analogs for in vivo models requiring the strictest separation of IGF-1R and insulin signaling.

Intracellular Pathway Blockade vs. Monoclonal Antibodies

In acute myeloid leukemia (AML) blast cells stimulated by FLT3-L or SCF, 1 µM of NVP-AEW541 completely inhibited Akt activation. Conversely, the neutralizing monoclonal antibody αIR3 had no effect on FLT3-L/SCF-induced Akt phosphorylation [1]. This demonstrates the small molecule's robust ability to penetrate cells and block downstream autocrine loops.

Evidence DimensionInhibition of FLT3-L/SCF-induced Akt phosphorylation
Target Compound DataComplete inhibition at 1 µM
Comparator Or BaselineαIR3 monoclonal antibody (No effect)
Quantified DifferenceNVP-AEW541 provides broader downstream blockade of Akt activation than surface-level receptor neutralization
ConditionsAML blast cells stimulated by FLT3-L or SCF

Crucial for procurement in hematological cancer models where intracellular autocrine loops bypass surface-level antibody blockade.

In Vivo Formulation Compatibility and Oral Bioavailability

Unlike many early-stage kinase inhibitors that require complex lipid or solvent-heavy vehicles, NVP-AEW541 demonstrates highly practical in vivo processability. It can be formulated in a simple 25 mM L-(+)-tartaric acid carrier for oral gavage, achieving significant tumor volume reduction at 20-50 mg/kg twice daily . This straightforward aqueous-acidic formulation compatibility drastically simplifies preclinical animal study logistics.

Evidence DimensionIn vivo vehicle compatibility
Target Compound DataSoluble and active in 25 mM L-(+)-tartaric acid
Comparator Or BaselineComplex lipid/DMSO-dependent inhibitors
Quantified DifferenceEnables simple, low-toxicity oral gavage formulation
ConditionsMurine xenograft models (20-50 mg/kg dosing)

Reduces vehicle-induced toxicity and simplifies formulation workflows for in vivo procurement and scale-up.

Handling Stability and High-Throughput Assay Reproducibility

Supplied as a highly pure solid (≥95%), NVP-AEW541 exhibits exceptional chemical stability, remaining viable for ≥4 years when stored at -20°C . This solid-state stability ensures minimal degradation compared to standard pre-formulated liquid kinase inhibitors, which are prone to hydrolysis and activity loss over extended storage.

Evidence DimensionChemical shelf-life and stability
Target Compound Data≥4 years stability at -20°C as a solid
Comparator Or BaselineStandard liquid-formulated kinase inhibitors (<1 year stability)
Quantified DifferenceExtended multi-year stability with >95% purity retention
ConditionsSolid storage at -20°C prior to DMSO reconstitution

Ensures consistent dosing and reduces batch-to-batch variability in long-term or large-scale preclinical screening campaigns.

In Vivo Oncology Models Requiring Metabolic Sparing

Because of its 27-fold cellular selectivity for IGF-1R over InsR, NVP-AEW541 is a highly suitable procurement choice for in vivo xenograft models where researchers must avoid the confounding hyperglycemic effects typical of dual inhibitors like OSI-906 .

Hematological Malignancy Screening and Autocrine Loop Disruption

NVP-AEW541 is highly effective in complex microenvironments such as acute myeloid leukemia (AML) modeling. Its small-molecule structure allows it to penetrate cells and disrupt intracellular autocrine loops and downstream Akt activation, outperforming surface-level monoclonal antibodies [1].

Large-Scale High-Throughput Kinase Profiling

Due to its extended solid-state shelf life (≥4 years at -20°C) and excellent DMSO solubility, NVP-AEW541 serves as a highly reproducible baseline control in large-scale kinase inhibitor screening campaigns, minimizing batch-to-batch degradation .

Oral Bioavailability and Formulation Studies

The compound's compatibility with simple aqueous-acidic vehicles (e.g., 25 mM L-(+)-tartaric acid) makes it an ideal candidate for oral gavage studies, streamlining formulation workflows and reducing the need for complex, toxicity-prone lipid carriers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.23721057 Da

Monoisotopic Mass

439.23721057 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97QB5037VR

Wikipedia

NVP-AEW541

Dates

Last modified: 08-15-2023
1: Ioannou N, Seddon AM, Dalgleish A, Mackintosh D, Modjtahedi H. Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, NVP-AEW541 induces synergistic growth inhibition of human pancreatic cancer cells. BMC Cancer. 2013 Jan 31;13:41. doi: 10.1186/1471-2407-13-41. PubMed PMID: 23367880; PubMed Central PMCID: PMC3598209.
2: Bao XH, Takaoka M, Hao HF, Wang ZG, Fukazawa T, Yamatsuji T, Sakurama K, Sun DS, Nagasaka T, Fujiwara T, Naomoto Y. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity. Anticancer Res. 2012 Jul;32(7):2827-34. PubMed PMID: 22753744.
3: Isebaert SF, Swinnen JV, McBride WH, Haustermans KM. Insulin-like growth factor-type 1 receptor inhibitor NVP-AEW541 enhances radiosensitivity of PTEN wild-type but not PTEN-deficient human prostate cancer cells. Int J Radiat Oncol Biol Phys. 2011 Sep 1;81(1):239-47. doi: 10.1016/j.ijrobp.2011.03.030. PubMed PMID: 21816290.
4: Attias-Geva Z, Bentov I, Fishman A, Werner H, Bruchim I. Insulin-like growth factor-I receptor inhibition by specific tyrosine kinase inhibitor NVP-AEW541 in endometrioid and serous papillary endometrial cancer cell lines. Gynecol Oncol. 2011 May 1;121(2):383-9. doi: 10.1016/j.ygyno.2011.01.008. Epub 2011 Feb 3. PubMed PMID: 21295335.
5: Premkumar DR, Jane EP, Pollack IF. Co-administration of NVP-AEW541 and dasatinib induces mitochondrial-mediated apoptosis through Bax activation in malignant human glioma cell lines. Int J Oncol. 2010 Sep;37(3):633-43. PubMed PMID: 20664932.
6: Gariboldi MB, Ravizza R, Monti E. The IGFR1 inhibitor NVP-AEW541 disrupts a pro-survival and pro-angiogenic IGF-STAT3-HIF1 pathway in human glioblastoma cells. Biochem Pharmacol. 2010 Aug 15;80(4):455-62. doi: 10.1016/j.bcp.2010.05.011. Epub 2010 May 19. PubMed PMID: 20488164.
7: Hägerstrand D, Lindh MB, Peña C, Garcia-Echeverria C, Nistér M, Hofmann F, Ostman A. PI3K/PTEN/Akt pathway status affects the sensitivity of high-grade glioma cell cultures to the insulin-like growth factor-1 receptor inhibitor NVP-AEW541. Neuro Oncol. 2010 Sep;12(9):967-75. doi: 10.1093/neuonc/noq029. Epub 2010 Apr 8. PubMed PMID: 20378689; PubMed Central PMCID: PMC2940698.
8: Wolf S, Lorenz J, Mössner J, Wiedmann M. Treatment of biliary tract cancer with NVP-AEW541: mechanisms of action and resistance. World J Gastroenterol. 2010 Jan 14;16(2):156-66. PubMed PMID: 20066734; PubMed Central PMCID: PMC2806553.
9: Mukohara T, Shimada H, Ogasawara N, Wanikawa R, Shimomura M, Nakatsura T, Ishii G, Park JO, Jänne PA, Saijo N, Minami H. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression. Cancer Lett. 2009 Sep 8;282(1):14-24. doi: 10.1016/j.canlet.2009.02.056. Epub 2009 Apr 3. PubMed PMID: 19345478.
10: Baumann P, Hagemeier H, Mandl-Weber S, Franke D, Schmidmaier R. Myeloma cell growth inhibition is augmented by synchronous inhibition of the insulin-like growth factor-1 receptor by NVP-AEW541 and inhibition of mammalian target of rapamycin by Rad001. Anticancer Drugs. 2009 Apr;20(4):259-66. doi: 10.1097/CAD.0b013e328328d18b. PubMed PMID: 19240643.

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